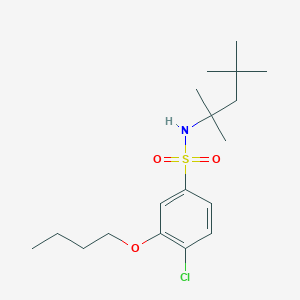

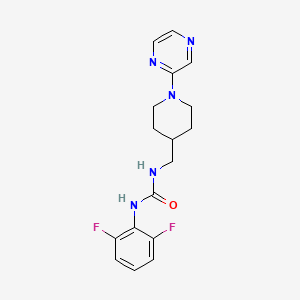

![molecular formula C13H17N5O3 B2470813 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-64-9](/img/structure/B2470813.png)

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Purine is a heterocyclic aromatic organic compound that consists of two rings (pyrimidine and imidazole) fused together .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their potential as antidepressant agents. These compounds were evaluated for their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. One specific compound demonstrated significant potential as an antidepressant in in vivo studies, showing greater potency than the reference anxiolytic drug, diazepam. This research highlights the compound's relevance in developing new antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Structure-Activity Relationship Studies

Further studies focused on the structure-activity relationships of these compounds, particularly as A(3) adenosine receptor antagonists. By altering substitutions at specific positions, researchers aimed to enhance the compounds' potency and hydrophilicity, potentially improving therapeutic profiles for conditions mediated by the A(3) adenosine receptor (Baraldi et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA synthesis and cell proliferation, making them key targets for antifolate compounds .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the folate pathway . This leads to a decrease in the synthesis of DNA nucleotides, which in turn can cause cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The affected biochemical pathway is the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, affecting cell proliferation and survival .

Pharmacokinetics

Like many other antifolate compounds, it is likely to be taken up by cells and metabolized to its active form .

Result of Action

The result of the compound’s action is a decrease in cell proliferation, as evidenced by cell cycle arrest and induction of apoptosis . This is likely due to the disruption of DNA synthesis caused by the inhibition of the folate pathway .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds that affect the same targets or pathways could potentially alter its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

Propriétés

IUPAC Name |

6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYZPDNMVXLTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

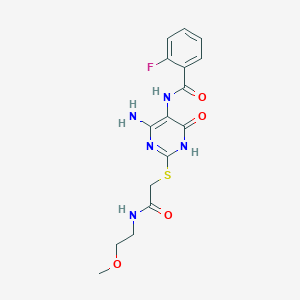

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)

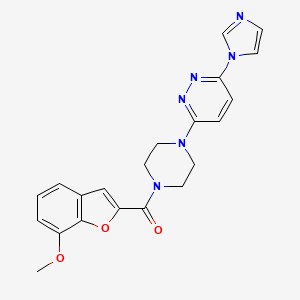

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)